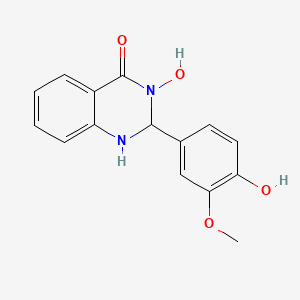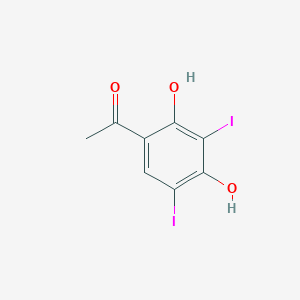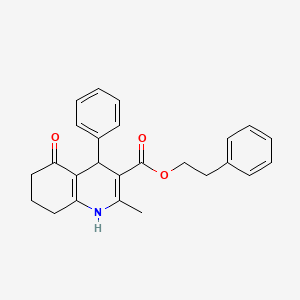![molecular formula C14H15N5S B10902503 18-thia-2,13,15-triazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,9,12(17),13,15-hexaene-14,16-diamine](/img/structure/B10902503.png)
18-thia-2,13,15-triazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,9,12(17),13,15-hexaene-14,16-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18-thia-2,13,15-triazatetracyclo[97003,9012,17]octadeca-1(11),2,9,12(17),13,15-hexaene-14,16-diamine is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18-thia-2,13,15-triazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,9,12(17),13,15-hexaene-14,16-diamine involves multiple steps, typically starting with the formation of the core tetracyclic structure. This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. The reaction conditions must be carefully controlled to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional steps to purify the final product. This often includes recrystallization, chromatography, and other purification techniques to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
18-thia-2,13,15-triazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,9,12(17),13,15-hexaene-14,16-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
18-thia-2,13,15-triazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,9,12(17),13,15-hexaene-14,16-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 18-thia-2,13,15-triazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,9,12(17),13,15-hexaene-14,16-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 18-thia-2,9-diazatetracyclo[9.7.0.0{3,9}.0{12,17}]octadeca-1(11),2,12(17)-trien-10-imine
- 18-thia-3,10,13,16-tetrazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),9,12,14,16-pentaen-2-one
Uniqueness
18-thia-2,13,15-triazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,9,12(17),13,15-hexaene-14,16-diamine is unique due to its specific tetracyclic structure and the presence of multiple nitrogen and sulfur atoms. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C14H15N5S |
|---|---|
Molecular Weight |
285.37 g/mol |
IUPAC Name |
18-thia-2,13,15-triazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,9,12(17),13,15-hexaene-14,16-diamine |
InChI |
InChI=1S/C14H15N5S/c15-12-11-10(18-14(16)19-12)8-6-7-4-2-1-3-5-9(7)17-13(8)20-11/h6H,1-5H2,(H4,15,16,18,19) |
InChI Key |
DXTVMXTVFLSYEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC3=C(N=C2CC1)SC4=C3N=C(N=C4N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-chlorophenoxy)methyl]-N-(3,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10902422.png)
![N~4~-[1-(1-Adamantyl)propyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10902426.png)
![5-[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10902433.png)
![2,2-dichloro-N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}acetamide](/img/structure/B10902436.png)

![1-ethyl-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10902439.png)
![N'~1~,N'~8~-bis[(E)-pyridin-3-ylmethylidene]octanedihydrazide](/img/structure/B10902441.png)

![5-(4-chlorophenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B10902470.png)
![(5E)-5-(3-bromobenzylidene)-3-{[(3-bromophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10902475.png)
![N'-[(1E)-2-methylcyclohexylidene]pentanehydrazide](/img/structure/B10902482.png)


![N'-[(1E)-1-(biphenyl-4-yl)propylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B10902504.png)
